8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 8-[(2,6-Dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves multi-step pathways starting from basic precursors. These pathways typically utilize reactions such as Michael addition and cyclization to construct the complex spiro and diazaspiro frameworks characteristic of these molecules. For example, synthesis routes for diazaspiro[4.5]decanes often begin with the construction of the pyrimidinyl core, followed by elaborate steps to introduce the spiro and oxa-diazaspiro functionalities (Shukla et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this family features a spiro linkage that connects a diazaspiro[4.5]decan ring to a pyrimidinyl moiety. This structural motif is crucial for the molecule's interaction with biological targets and its overall chemical behavior. The presence of a 1-oxa-3,8-diazaspiro[4.5]decan core contributes to the molecule's three-dimensional structure, which is essential for its potential biological activity and chemical reactivity (Tsukamoto et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of 8-[(2,6-Dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives often involves interactions at the pyrimidinyl and diazaspiro moieties. These interactions can lead to various chemical transformations, including oxidation, reduction, and cycloaddition reactions. The compound's functional groups, such as the carbonyl and amine, play critical roles in its reactivity, allowing for selective modifications that can alter its physical and chemical properties for specific applications (Caroon et al., 1981).
properties
IUPAC Name |
8-(2,6-dimethylpyrimidine-4-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-5-6-14(3)23-12-19(26-18(23)25)7-9-22(10-8-19)17(24)16-11-13(2)20-15(4)21-16/h11,14H,5-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYYKWMYPJXHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=NC(=NC(=C3)C)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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